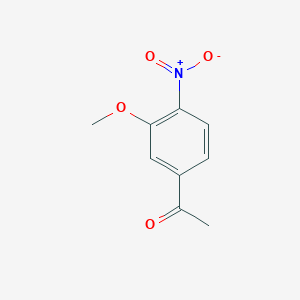

1-(3-Methoxy-4-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZZCBCLSMAVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470492 | |

| Record name | 1-(3-Methoxy-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22106-39-4 | |

| Record name | 1-(3-Methoxy-4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(3-Methoxy-4-nitrophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of 1-(3-Methoxy-4-nitrophenyl)ethanone, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, synthesis protocols, key chemical reactions, and its role as a versatile building block in the creation of complex molecules for pharmaceutical applications.

Core Compound Identification

-

IUPAC Name: this compound

-

CAS Number: 22106-39-4[1]

-

Synonyms: 3-Methoxy-4-nitroacetophenone, 4-Acetyl-2-methoxynitrobenzene, 5-Acetyl-2-nitroanisole[1][2]

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 22106-39-4 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| SMILES | CC(=O)C1=CC(=C(C=C1)--INVALID-LINK--[O-])OC | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of 3-methoxyacetophenone. This electrophilic aromatic substitution reaction must be carefully controlled to ensure the desired regioselectivity and to minimize the formation of byproducts.

Experimental Protocol: Nitration of 3-Methoxyacetophenone

This protocol is based on established methodologies for the nitration of activated aromatic rings. The methoxy group is an ortho-, para-director; however, steric hindrance from the adjacent acetyl group favors substitution at the para-position (position 4).

Materials:

-

3-Methoxyacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-methoxyacetophenone to concentrated sulfuric acid while maintaining the temperature at 0°C with an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with cold distilled water until the washings are neutral.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Causality of Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired side products.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Recrystallization: This purification step is essential to remove any unreacted starting material and isomeric byproducts, ensuring a high purity of the final compound.

Chemical Reactivity and Applications in Synthesis

This compound is a valuable intermediate due to the presence of three reactive sites: the nitro group, the ketone, and the activated aromatic ring. These functional groups allow for a variety of subsequent chemical transformations.

Key Reactions:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, a crucial step in the synthesis of many heterocyclic compounds and pharmaceutical agents. This transformation can be achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride.[1]

-

Reactions of the Ketone: The acetyl group can undergo a wide range of reactions, including reduction to an alcohol, conversion to a hydrazone, or use in condensation reactions to form larger molecular scaffolds.

-

Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Workflow for the Synthesis of Heterocyclic Compounds:

The following diagram illustrates a typical synthetic workflow starting from this compound.

Caption: Synthetic pathways from this compound.

Role in Drug Discovery and Development

While this compound is not an active pharmaceutical ingredient itself, it serves as a critical building block in the synthesis of various biologically active molecules. Its derivatives are precursors to compounds investigated for a range of therapeutic applications. The strategic placement of the methoxy and nitro groups allows for the synthesis of substituted anilines and other intermediates that are foundational scaffolds for a variety of kinase inhibitors and other targeted therapies.

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis and medicinal chemistry. Its well-defined synthesis and the reactivity of its functional groups provide a versatile platform for the construction of complex molecular architectures, making it a key component in the discovery and development of new therapeutic agents.

References

An In-depth Technical Guide to 3-Methoxy-4-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and safety considerations for 3-methoxy-4-nitroacetophenone, a key chemical intermediate. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Core Properties

3-Methoxy-4-nitroacetophenone, identified by the CAS Number 22106-39-4, is an aromatic ketone with the molecular formula C₉H₉NO₄.[1][2] Its structure features a benzene ring substituted with a methoxy group at the 3-position, a nitro group at the 4-position, and an acetyl group at the 1-position. This substitution pattern is crucial to its reactivity and utility as a precursor in organic synthesis.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 22106-39-4 | [1][2] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Appearance | Faint yellow solid | [3] |

| Melting Point | 71-73 °C | [3][4] |

| Boiling Point (Predicted) | 321.6 ± 22.0 °C | [3] |

| Density (Predicted) | 1.244 ± 0.06 g/cm³ | [3] |

Synthesis of 3-Methoxy-4-nitroacetophenone

The primary route for the synthesis of 3-methoxy-4-nitroacetophenone is through the electrophilic aromatic substitution, specifically the nitration, of 3-methoxyacetophenone. The methoxy group is an ortho-, para-director; however, the acetyl group is a meta-director. The directing effects of these groups, combined with steric hindrance, influence the position of the incoming nitro group.

Conceptual Synthesis Workflow

Caption: General workflow for the synthesis of 3-methoxy-4-nitroacetophenone.

Exemplary Experimental Protocol (Adapted from a similar nitration)

This protocol is adapted from the nitration of acetophenone and should be optimized for 3-methoxyacetophenone.

Materials:

-

3-Methoxyacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

-

Ice

-

Cold Water

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, cool concentrated sulfuric acid.

-

With vigorous stirring, slowly add 3-methoxyacetophenone, ensuring the temperature remains below 5°C.[5]

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it.[6]

-

Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature at or below 0°C.[5][6]

-

After the addition is complete, continue stirring for a short period.

-

Pour the reaction mixture onto a mixture of cracked ice and water with vigorous stirring.[6]

-

The solid product, 3-methoxy-4-nitroacetophenone, will precipitate.

-

Filter the precipitate, wash thoroughly with cold water to remove residual acid, and press as dry as possible.[6]

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.[6]

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.[5][6]

-

Order of Addition: Adding the acetophenone to the acid first allows for its complete dissolution and protonation, preparing it for the electrophilic attack by the nitronium ion (NO₂⁺) generated from the mixed acids.

-

Vigorous Stirring: Ensures homogeneity and efficient heat transfer, which is critical for controlling the reaction temperature and achieving a uniform product.

-

Quenching on Ice/Water: This step serves to stop the reaction and precipitate the organic product, which is typically insoluble in the aqueous acidic medium.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of 3-methoxy-4-nitroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

A singlet for the methyl protons of the acetyl group.

-

A singlet for the methyl protons of the methoxy group.

-

Signals in the aromatic region corresponding to the three protons on the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 3-methoxy-4-nitroacetophenone, characteristic absorption bands are expected for the carbonyl group (C=O) of the ketone, the nitro group (NO₂), and the C-O bond of the methoxy group. An IR spectrum is available in chemical databases.[7] For the related compound 3-nitroacetophenone, the following characteristic peaks have been reported:

-

C=O stretch: 1680-1700 cm⁻¹ (strong, sharp)

-

NO₂ symmetric stretch: 1520-1560 cm⁻¹ (strong, sharp)

-

NO₂ asymmetric stretch: 1350-1380 cm⁻¹ (moderate to strong)

-

C-H aromatic stretch: 3000-3100 cm⁻¹ (medium)

Physicochemical Properties Influencing Drug Development

Solubility

The solubility of a compound is a critical determinant of its suitability for various applications, including in drug development. While specific quantitative solubility data for 3-methoxy-4-nitroacetophenone in various solvents is not widely published, information on related compounds suggests it is likely to be sparingly soluble in water and more soluble in common organic solvents like methanol, ethanol, and acetone.[8]

Stability and Reactivity

3-Methoxy-4-nitroacetophenone is generally stable under normal laboratory conditions.[9] It should be stored in a cool, well-ventilated area.[10] In terms of reactivity, it is incompatible with strong oxidizing agents and strong bases.[11] The nitro group can be reduced to an amine, and the ketone functionality can undergo various reactions typical of carbonyl compounds.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-methoxy-4-nitroacetophenone.

General Precautions:

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid ingestion and inhalation.[9]

-

Use in a well-ventilated area.[12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

Toxicity: Specific toxicological data, such as an LD50, for 3-methoxy-4-nitroacetophenone is not readily available. However, for the related compound 3'-nitroacetophenone, it is considered harmful if swallowed and may cause irritation to the eyes, respiratory system, and skin.[12] It is prudent to handle 3-methoxy-4-nitroacetophenone with similar care.

Applications in Research and Development

3-Methoxy-4-nitroacetophenone is a valuable intermediate in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules. It has been used as a starting material in the synthesis of various organic compounds, including those with potential pharmaceutical applications.[1] For instance, it can be used in the synthesis of nitrophenols and nitrosamines through reduction and other reactions.[1]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties, synthesis, and handling of 3-methoxy-4-nitroacetophenone. While some experimental data is not yet widely available, the information presented here, drawn from existing literature and data on related compounds, offers a solid foundation for researchers and developers working with this chemical intermediate. As with any chemical, further in-house analysis and adherence to strict safety protocols are recommended.

References

- 1. rsc.org [rsc.org]

- 2. 4-METHOXY-3-NITROACETOPHENONE | 6277-38-9 [chemicalbook.com]

- 3. 3-METHOXY-4-NITROACETOPHENONE | 22106-39-4 [amp.chemicalbook.com]

- 4. 22106-39-4 Cas No. | 3'-Methoxy-4'-nitroacetophenone | Apollo [store.apolloscientific.co.uk]

- 5. is.muni.cz [is.muni.cz]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-METHOXY-4-NITROACETOPHENONE(22106-39-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)ethanone for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis. It provides a detailed exploration of 1-(3-Methoxy-4-nitrophenyl)ethanone, a key chemical intermediate. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the compound's properties and utility.

Core Molecular and Physical Characteristics

This compound, also known as 3-Methoxy-4-nitroacetophenone, is an organic compound that serves as a valuable building block in synthetic chemistry. Its chemical structure, featuring a ketone, a methoxy group, and a nitro group on a phenyl ring, imparts a unique reactivity profile that is of significant interest in the synthesis of complex molecules.

The presence of the electron-withdrawing nitro group enhances the electrophilic character of the aromatic ring, making the compound particularly susceptible to nucleophilic substitution reactions. Conversely, the methoxy group, an electron-donating group, also influences the regioselectivity of further chemical transformations. This interplay of functional groups is a cornerstone of its synthetic utility.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| CAS Number | 22106-39-4 | [1] |

| Appearance | Faint yellow to orange solid | [2] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [2] |

Synthesis Protocol: Nitration of 3-Methoxyacetophenone

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 3-methoxyacetophenone. The directing effects of the substituents on the aromatic ring are critical to the outcome of this reaction. The methoxy group is an ortho, para-director, while the acetyl group is a meta-director. This results in the preferential nitration at the C4 position, which is para to the methoxy group and meta to the acetyl group.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a general method and may require optimization for scale and purity requirements.

Materials:

-

3-Methoxyacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-methoxyacetophenone to concentrated sulfuric acid while maintaining the temperature below 5°C.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3-methoxyacetophenone, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly over crushed ice, which will cause the product to precipitate.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol to yield the purified this compound.

Spectroscopic Characterization

Note: Experimental spectroscopic data for this specific isomer is not widely available in public databases. The following represents predicted data based on the analysis of similar compounds and foundational spectroscopic principles. Experimental verification is strongly recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetyl protons. The aromatic region will be particularly informative, with the coupling patterns revealing the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ketone, the carbons of the aromatic ring (with those attached to the electronegative oxygen and nitro groups shifted downfield), the methoxy carbon, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O (Ketone) Stretch |

| ~1520 & ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl Ether C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can give insights into the fragmentation pattern of the molecule.

Table 3: Predicted m/z Peaks in Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 195 | 100 | [M]⁺ (Molecular Ion) |

| 180 | High | [M - CH₃]⁺ |

| 150 | Moderate | [M - NO₂ + H]⁺ |

Synthetic Applications and Reactivity

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The functional groups present allow for a variety of chemical transformations.

References

Reactivity of the aromatic ring in 1-(3-Methoxy-4-nitrophenyl)ethanone

An In-Depth Technical Guide to the Aromatic Ring Reactivity of 1-(3-Methoxy-4-nitrophenyl)ethanone

Abstract

This compound is a polysubstituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile precursor for more complex molecular architectures. The reactivity of its aromatic nucleus is governed by a complex interplay between three distinct functional groups: a strongly activating methoxy group, and two deactivating groups, nitro and acetyl. This guide provides a comprehensive analysis of the electronic landscape of the aromatic ring, predicts its reactivity towards both electrophilic and nucleophilic substitution, and offers detailed protocols and mechanistic justifications for key transformations.

The Electronic Landscape: A Tale of Competing Influences

The regioselectivity and rate of substitution reactions on the aromatic ring of this compound are not determined by a single substituent, but by the cumulative electronic effects of all three. A thorough understanding of each group's individual contribution is paramount.

-

The Methoxy Group (-OCH₃) at C3: This is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen, but this is overwhelmingly surpassed by its strong electron-donating resonance effect (+M). The lone pairs on the oxygen atom delocalize into the π-system of the ring, significantly increasing electron density at the positions ortho and para to it (C2, C4, and C6). Consequently, the methoxy group is a potent ortho, para-director.

-

The Nitro Group (-NO₂) at C4: This is one of the most powerful electron-withdrawing and deactivating groups. It exerts both a strong inductive (-I) and a strong resonance (-M) effect, pulling electron density out of the aromatic ring. This deactivation makes the ring significantly less nucleophilic and thus less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions (C2 and C6 relative to the nitro group) as the least deactivated sites for electrophilic attack. Therefore, the nitro group is a meta-director.

-

The Acetyl Group (-COCH₃) at C1: Similar to the nitro group, the acetyl group is deactivating. Its carbonyl carbon is electron-deficient, withdrawing electron density from the ring via both induction (-I) and resonance (-M). This group directs incoming electrophiles to the meta position (C3 and C5).

Synthesis of Effects and Predicted Reactivity

When these groups are present on the same ring, their directing effects must be reconciled. The powerful activating and ortho, para-directing nature of the methoxy group is the dominant influence in electrophilic aromatic substitution (EAS). However, the overall reactivity of the ring is substantially diminished by the presence of two strong deactivating groups.

The potential sites for electrophilic attack are C2, C5, and C6.

-

Position C4 is already substituted.

-

Position C5 is meta to the activating -OCH₃ group, making it highly unfavored.

-

Position C2 is ortho to the activating -OCH₃ group, but it is also ortho to the deactivating -NO₂ group, a disfavored position.

-

Position C6 is ortho to the activating -OCH₃ group and meta to both the -NO₂ and -COCH₃ deactivating groups.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Despite the overall deactivation, the directing power of the methoxy group enables selective functionalization of the C6 position. A prime example is the bromination of the aromatic ring.

Experimental Protocol: Bromination at C6

This protocol describes the synthesis of 1-(2-bromo-5-methoxy-4-nitrophenyl)ethanone, a downstream product indicating the feasibility of this reaction.

Objective: To regioselectively introduce a bromine atom at the C6 position of this compound.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (Glacial)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Heating mantle

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of glacial acetic acid. Stir until a homogenous solution is formed.

-

Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution in portions over 5 minutes. NBS is chosen as a mild source of electrophilic bromine, which is crucial for preventing side reactions on a moderately deactivated ring.

-

Reaction: Heat the mixture to 80°C and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water.

-

Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and succinimide.

-

Purification: Recrystallize the crude product from ethanol to yield pure 1-(2-bromo-5-methoxy-4-nitrophenyl)ethanone.

Mechanistic Justification & Workflow

The choice of NBS and acetic acid is deliberate. Stronger brominating agents (e.g., Br₂ with a strong Lewis acid) could lead to undesired side reactions or oxidation. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the N-Br bond in NBS, generating the required Br⁺ electrophile.

The mechanism proceeds via the classical EAS pathway, where the rate-determining step is the attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex. The subsequent rapid deprotonation restores aromaticity.

Caption: Workflow for the Electrophilic Aromatic Bromination.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing properties of the nitro and acetyl groups render the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. This is the basis for Nucleophilic Aromatic Substitution (SNAr), a powerful method for arene functionalization that is complementary to EAS.

Theoretical Feasibility

The SNAr mechanism requires two key features on the aromatic ring:

-

The presence of strong electron-withdrawing groups (EWGs).

-

A good leaving group (typically a halide).

The EWGs must be positioned ortho or para to the leaving group to effectively stabilize the negative charge in the intermediate via resonance. This intermediate is known as a Meisenheimer complex.

In this compound, the nitro group at C4 is a potent activator for SNAr. If a leaving group were present at C1 or C3, the reaction would be highly favorable. The methoxy group itself is a poor leaving group. However, under forcing conditions, it is sometimes possible to displace a methoxy or even a nitro group, particularly when activated by other EWGs.

Hypothetical Protocol: Methoxide Displacement

Let's consider a hypothetical scenario where the target molecule is 1-(3-Chloro-4-nitrophenyl)ethanone. Here, the chloro group is meta to the acetyl group but ortho to the powerful nitro group. This arrangement is ideal for SNAr.

Objective: To displace the chlorine atom with a methoxide nucleophile.

Materials:

-

1-(3-Chloro-4-nitrophenyl)ethanone

-

Sodium Methoxide (NaOMe)

-

Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

-

Setup: In a dry round-bottom flask, dissolve 1.0 g of 1-(3-Chloro-4-nitrophenyl)ethanone in 15 mL of anhydrous DMSO. DMSO is an excellent polar aprotic solvent for SNAr as it promotes the reactivity of the anionic nucleophile.

-

Nucleophile Addition: Add 1.2 equivalents of sodium methoxide.

-

Reaction: Heat the mixture to 100°C for 1 hour. The reaction is typically rapid due to the strong activation by the nitro group.

-

Workup: Cool the reaction and pour it into 100 mL of dilute HCl. This neutralizes any remaining methoxide.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

SNAr Mechanism Visualization

The addition of the nucleophile is the rate-limiting step, as it temporarily disrupts the aromaticity of the ring to form the Meisenheimer complex. The departure of the leaving group is fast, as it restores the highly stable aromatic system.

Caption: The Addition-Elimination Mechanism of SNAr.

Summary and Outlook

The aromatic ring of this compound possesses a dualistic reactivity profile.

-

For Electrophilic Aromatic Substitution: The ring is deactivated overall, but the powerful ortho, para-directing methoxy group selectively activates the C6 position, enabling controlled functionalization.

-

For Nucleophilic Aromatic Substitution: The ring is highly electron-poor due to the nitro and acetyl groups, making it a prime candidate for SNAr reactions, provided a suitable leaving group is present at a position activated by the nitro group.

This predictable, yet nuanced, reactivity makes this compound and its derivatives valuable platforms in medicinal chemistry and materials science. By strategically choosing between electrophilic or nucleophilic reaction conditions, chemists can leverage this molecule to construct complex, highly functionalized aromatic systems, paving the way for the development of novel pharmaceuticals and advanced materials.

Electron-donating and withdrawing effects in 1-(3-Methoxy-4-nitrophenyl)ethanone

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 1-(3-Methoxy-4-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the intramolecular electronic effects within this compound, a molecule featuring a complex interplay of electron-donating and electron-withdrawing substituents. We will dissect the competing inductive and resonance effects of the methoxy, nitro, and acetyl groups, elucidating their collective impact on the electron density distribution of the aromatic ring. This guide is intended for researchers, scientists, and drug development professionals, offering theoretical grounding, practical experimental protocols for synthesis and characterization, and computational workflows to visualize and quantify these electronic phenomena. By integrating fundamental principles with actionable methodologies, this document serves as a robust resource for understanding and predicting the reactivity, stability, and potential biological activity of polysubstituted aromatic compounds.

Introduction

The electronic landscape of an aromatic ring is fundamental to its chemical reactivity and physical properties. Substituents dramatically alter this landscape by either donating or withdrawing electron density, thereby influencing the molecule's behavior in chemical reactions and biological systems. In the field of drug development, modulating these electronic effects is a cornerstone of rational drug design, impacting everything from receptor binding affinity to metabolic stability.

This compound (CAS 22106-39-4) presents a compelling case study.[1] It is a trifunctionalized benzene derivative where three distinct groups—an electron-donating methoxy group, a strongly electron-withdrawing nitro group, and a moderately electron-withdrawing acetyl group—are strategically positioned. This arrangement creates a "push-pull" system, where the electronic effects are in direct competition and cooperation, leading to a nuanced distribution of charge across the molecule. Understanding this interplay is critical for predicting its chemical behavior, such as its susceptibility to electrophilic or nucleophilic attack, and for designing derivatives with tailored properties.

Chapter 1: A Theoretical Framework of Substituent Electronic Effects

The influence of a substituent on the electron density of a benzene ring is governed by two primary mechanisms: the inductive effect and the resonance effect.[2]

The Inductive Effect (I)

The inductive effect is the transmission of charge through sigma (σ) bonds, originating from the electronegativity difference between atoms.[2][3]

-

-I Effect (Electron-Withdrawing): Substituents more electronegative than carbon, such as oxygen, nitrogen, and halogens, pull electron density away from the ring through the σ-bond framework.[2] This deactivates the ring towards electrophilic attack.

-

+I Effect (Electron-Donating): Less electronegative groups, such as alkyl groups, donate electron density through σ-bonds, activating the ring.[3]

The Resonance Effect (R or M)

The resonance (or mesomeric) effect involves the delocalization of pi (π) electrons between a substituent and the aromatic ring. This occurs when the substituent has p-orbitals or lone pairs that can overlap with the π-system of the ring.[2][3]

-

+R Effect (Electron-Donating): Substituents with lone pairs of electrons adjacent to the ring (e.g., -OH, -OR, -NH2) can donate this electron density into the π-system.[3][4] This strongly increases electron density, particularly at the ortho and para positions, activating the ring towards electrophilic attack.[3][5]

-

-R Effect (Electron-Withdrawing): Substituents containing π-bonds to electronegative atoms (e.g., -NO2, -C=O, -CN) can withdraw electron density from the aromatic ring through conjugation.[3] This effect also operates primarily at the ortho and para positions, deactivating the ring.

Quantifying Electronic Effects: Hammett Constants

The Hammett equation provides a quantitative means to assess the electronic influence of meta and para substituents on the reactivity of a benzene derivative.[6][7] The substituent constant, sigma (σ), reflects the electron-donating or withdrawing ability of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6]

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Effect |

| -OCH₃ (Methoxy) | +0.11 | -0.24 | +R >> -I |

| -NO₂ (Nitro) | +0.73 | +0.78 | -R, -I |

| -C(=O)CH₃ (Acetyl) | +0.38 | +0.50 | -R, -I |

Data adapted from Schwarzenbach et al. and other sources.[8][9]

Chapter 2: Dissecting the Substituents of this compound

The net electronic effect on the aromatic ring is a vector sum of the individual contributions from each substituent.

-

Acetyl Group (-C(=O)CH₃) at C1: This group is moderately electron-withdrawing. It exerts a -I effect due to the electronegative oxygen and a -R effect by delocalizing the ring's π-electrons onto the carbonyl oxygen. It is a deactivating group and a meta-director.[10]

-

Methoxy Group (-OCH₃) at C3: This group presents competing effects. Oxygen's high electronegativity results in a -I effect, pulling electron density away.[4] However, the lone pairs on the oxygen atom participate in resonance, creating a powerful +R effect that donates significant electron density into the ring, primarily at the positions ortho and para to it (C2, C4, and C6).[4][5] Overall, the +R effect dominates, making the methoxy group an activator and an ortho, para-director.[4]

-

Nitro Group (-NO₂) at C4: This is one of the strongest electron-withdrawing groups. It exhibits both a strong -I effect and a strong -R effect, significantly reducing the electron density of the ring.[10] It is a powerful deactivating group and a meta-director.

Chapter 3: The Synergistic and Antagonistic Interplay

In this compound, these groups create a fascinating electronic push-pull system.

-

Push-Pull Mechanism: The methoxy group at C3 "pushes" electron density into the ring via its +R effect. This donation is directed towards C2, C4, and C6. Simultaneously, the nitro group at C4 and the acetyl group at C1 "pull" electron density out of the ring.

-

Resonance Analysis: The powerful +R effect of the methoxy group is in direct conjugation with the -R effect of the nitro group at the para position relative to it. This creates a highly polarized system where electron density flows from the methoxy group through the ring to the nitro group. The acetyl group further withdraws density, primarily through induction from its position.

The diagram below illustrates the dominant resonance contributor that highlights this push-pull delocalization.

Caption: Dominant push-pull resonance interaction.

This electronic arrangement makes the C5 and C6 positions the most electron-deficient (after the substituted carbons), while the C2 position retains relatively higher electron density due to the ortho-directing nature of the methoxy group.

Chapter 4: Experimental & Computational Validation

Theoretical principles must be validated through empirical data. Here, we outline protocols for the synthesis, characterization, and computational analysis of the target molecule.

Synthesis Protocol: Nitration of 3-Methoxyacetophenone

This protocol describes a common method for the synthesis of this compound. The causality behind this choice is the powerful activating and ortho, para-directing effect of the methoxy group, which directs the incoming electrophile (NO₂⁺) to the C4 position.

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyacetophenone (1 equivalent) in acetic anhydride (5-10 volumes).

-

Cooling: Cool the solution to 0°C using an ice-salt bath. Rationale: Nitration is a highly exothermic reaction; maintaining a low temperature is crucial to prevent over-nitration and side product formation.

-

Addition of Nitrating Agent: Add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction: Stir the mixture at 0-5°C for 2 hours to allow the reaction to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and water (20 volumes). Stir until the ice has melted completely. Rationale: This step quenches the reaction and precipitates the organic product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as a crystalline solid.

Spectroscopic Characterization

Spectroscopy provides direct evidence of the electronic environment.

-

¹H NMR Spectroscopy: The chemical shifts (δ) of the aromatic protons are highly indicative of the electron density at their respective carbon atoms. Protons in electron-rich environments are shielded and appear at a lower δ (upfield), while those in electron-deficient areas are deshielded and appear at a higher δ (downfield). We would predict the proton at C2 to be the most upfield among the aromatic protons.

-

¹³C NMR Spectroscopy: Similarly, the chemical shifts of the aromatic carbons will reflect the electron density. The carbon atoms C1, C3, and C4 will show distinct shifts due to direct attachment to the substituents.

-

Infrared (IR) Spectroscopy: The frequency of the carbonyl (C=O) stretching vibration of the acetyl group is sensitive to the electronic effects of the ring. Strong electron-withdrawing groups on the ring tend to increase the C=O stretching frequency.

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations offer powerful insights into the electronic structure.[11]

Workflow Diagram:

Caption: DFT workflow for electronic structure analysis.

Methodology:

-

Structure Preparation: Build the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation.

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to compute molecular orbitals and the electrostatic potential.

-

Visualization:

-

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface. Electron-rich regions (e.g., around the oxygens of the nitro and acetyl groups) will be colored red, while electron-poor regions (e.g., hydrogens) will be blue. This provides a clear, qualitative picture of the electronic effects.

-

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. Electron-withdrawing groups typically lower the energy of both orbitals.[12]

-

Conclusion

The electronic character of this compound is a product of the complex and fascinating interplay between its three substituents. The electron-donating methoxy group (+R > -I) acts in opposition to the strongly electron-withdrawing nitro and acetyl groups (-R, -I). This push-pull dynamic creates a highly polarized aromatic system with distinct regions of high and low electron density. This detailed understanding, validated by both experimental and computational methods, is not merely an academic exercise. It provides the predictive power necessary for scientists in drug discovery and materials science to rationally design novel molecules with precisely tuned electronic properties, ultimately enabling the development of more effective therapeutics and advanced materials.

References

- 1. This compound price & availability - MOLBASE [molbase.com]

- 2. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. global.oup.com [global.oup.com]

- 9. Hammett substituent constants [stenutz.eu]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. echemcom.com [echemcom.com]

The Strategic Utility of 1-(3-Methoxy-4-nitrophenyl)ethanone in Contemporary Drug Discovery

A Technical Guide for Medicinal Chemists and Organic Synthesis Professionals

Introduction: Identifying a Versatile Synthetic Scaffolding

In the landscape of modern medicinal chemistry, the identification and strategic utilization of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutic agents. 1-(3-Methoxy-4-nitrophenyl)ethanone, a substituted acetophenone, represents a key building block with significant potential in the synthesis of a diverse range of bioactive molecules. Its unique arrangement of functional groups—a ketone, a nitro group, and a methoxy group on an aromatic ring—provides a rich platform for a variety of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis, characterization, and, most importantly, the potential research applications of this valuable compound. As Senior Application Scientists, our focus is not merely on the "what" but the "why"—elucidating the causal relationships behind experimental choices and highlighting the strategic advantages this molecule offers in the synthesis of complex molecular architectures.

Core Attributes of this compound

The strategic value of this compound in organic synthesis stems from the distinct reactivity of its functional groups. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but, more importantly, is readily reduced to a primary amine. This transformation is a gateway to a vast array of subsequent reactions. The ketone functionality allows for the construction of carbon-carbon and carbon-heteroatom bonds, while the methoxy group can influence the electronic properties of the molecule and, in some cases, can be a site for demethylation to reveal a phenol.

| Property | Value | Source |

| CAS Number | 22106-39-4 | --INVALID-LINK-- |

| Molecular Formula | C₉H₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 195.17 g/mol | --INVALID-LINK-- |

| Synonyms | 3-Methoxy-4-nitroacetophenone, 4-Acetyl-2-methoxynitrobenzene | --INVALID-LINK-- |

Synthesis and Characterization: A Protocol for Reliable Production

The most common and efficient method for the synthesis of this compound is the nitration of 3-methoxyacetophenone. The methoxy group is an ortho-, para-directing group, and the acetyl group is a meta-directing group. Therefore, the nitration of 3-methoxyacetophenone will predominantly yield the 4-nitro and 6-nitro isomers. The 4-nitro isomer, our target compound, is often the major product due to steric hindrance at the 6-position.

Experimental Protocol: Nitration of 3-Methoxyacetophenone

Materials:

-

3-Methoxyacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methoxyacetophenone (1 equivalent).

-

Cool the flask in an ice bath to 0°C and slowly add concentrated sulfuric acid (3 equivalents) while maintaining the temperature below 5°C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0°C.

-

Add the nitrating mixture dropwise to the solution of 3-methoxyacetophenone in sulfuric acid, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Causality of Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Recrystallization: This purification technique is effective for obtaining a highly pure solid product by separating it from soluble impurities and isomeric byproducts.

Characterization

-

¹H NMR: Expect signals for the methoxy protons (singlet, ~3.9-4.0 ppm), the acetyl protons (singlet, ~2.6 ppm), and three aromatic protons with distinct splitting patterns.

-

¹³C NMR: Expect signals for the carbonyl carbon (~195-200 ppm), the methoxy carbon (~56 ppm), the acetyl methyl carbon (~26 ppm), and six distinct aromatic carbon signals.

-

IR Spectroscopy: Expect characteristic peaks for the carbonyl group (C=O) around 1680 cm⁻¹, the nitro group (N-O) stretches around 1520 and 1350 cm⁻¹, and C-O stretches for the methoxy group.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 195.

Potential Research Applications: A Gateway to Bioactive Heterocycles

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The reduction of the nitro group to an amine is the key transformation that unlocks its potential.

Catalytic Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental and highly efficient transformation. Catalytic hydrogenation or transfer hydrogenation are the methods of choice for this reduction, offering high yields and clean reactions.

Caption: Reduction of the nitro group to a primary amine.

Experimental Protocol: Catalytic Transfer Hydrogenation

Materials:

-

This compound

-

Palladium on Carbon (10 wt%)

-

Ammonium Formate

-

Methanol

Procedure:

-

To a solution of this compound (1 equivalent) in methanol, add palladium on carbon (5-10 mol%).

-

Add ammonium formate (4-5 equivalents) in portions to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-Amino-3-methoxyphenyl)ethanone, which can be used in the next step without further purification or purified by column chromatography.

Causality of Experimental Choices:

-

Palladium on Carbon: A highly efficient and reusable heterogeneous catalyst for hydrogenation reactions.

-

Ammonium Formate: A convenient and safer alternative to gaseous hydrogen as a hydrogen source for transfer hydrogenation.

Application in the Synthesis of Quinolines: The Friedländer Annulation

The resulting 1-(4-Amino-3-methoxyphenyl)ethanone is a perfect precursor for the synthesis of substituted quinolines via the Friedländer annulation.[2][3] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl, followed by cyclization and dehydration to form the quinoline ring.

Caption: Synthesis of quinolines via Friedländer annulation.

Mechanism of the Friedländer Annulation:

The reaction can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis). In both cases, the initial step is the formation of a new carbon-carbon bond, followed by cyclization and dehydration.

A Potential Pathway to Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. A particularly relevant application for derivatives of this compound is in the synthesis of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a key enzyme implicated in the pathology of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[4][5][6] The development of potent and selective GSK-3β inhibitors is an active area of research.[4][5]

The substituted quinoline core, which can be readily synthesized from this compound, can serve as a foundational scaffold for the elaboration of GSK-3β inhibitors. The methoxy group and the positions on the newly formed ring provide handles for further chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

This compound is a strategically important synthetic intermediate with significant potential for the discovery of novel bioactive molecules. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material for medicinal chemists. The ability to readily access the corresponding aminoketone opens the door to the efficient construction of privileged heterocyclic scaffolds, such as quinolines, which are central to the development of therapeutics targeting a wide range of diseases, including neurodegenerative disorders like Alzheimer's. As the demand for novel and effective drugs continues to grow, the strategic use of such well-positioned chemical building blocks will be instrumental in accelerating the pace of drug discovery.

References

- 1. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Quinoline synthesis [organic-chemistry.org]

- 4. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Methoxy-4-nitroacetophenone: Discovery, Synthesis, and Applications

This guide provides a comprehensive overview of 3-methoxy-4-nitroacetophenone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis methodologies, and its crucial role in modern organic and pharmaceutical chemistry.

Introduction: A Versatile Building Block

3-Methoxy-4-nitroacetophenone, with the chemical formula C₉H₉NO₄, is a nitrated aromatic ketone that has garnered significant interest as a versatile precursor in the synthesis of more complex molecules.[1] Its strategic placement of methoxy, nitro, and acetyl functional groups on the benzene ring allows for a wide range of chemical transformations, making it a valuable asset in the synthetic chemist's toolbox. This guide will explore the origins of this compound, from its initial discovery to the evolution of its synthesis, and highlight its applications, particularly in the pharmaceutical industry.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of 3-methoxy-4-nitroacetophenone are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22106-39-4 | [1][2][3] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Faint Yellow Solid | |

| Melting Point | 71-73 °C | |

| Storage | 10°C - 25°C, in a well-closed container | [1] |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of chemical compounds. The following sections detail the expected spectroscopic signatures for 3-methoxy-4-nitroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3-methoxy-4-nitroacetophenone is a key tool for its identification. The distinct chemical environments of the protons result in a characteristic set of signals. A publicly available ¹H NMR spectrum confirms the structure of this compound.[4]

¹³C NMR: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in 3-methoxy-4-nitroacetophenone will produce a distinct signal, allowing for confirmation of the compound's structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 3-methoxy-4-nitroacetophenone will exhibit characteristic absorption bands corresponding to the carbonyl group (C=O) of the ketone, the nitro group (NO₂), the methoxy group (C-O), and the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the compound's structure.

Historical Perspective and Discovery

While the precise moment of the first synthesis of 3-methoxy-4-nitroacetophenone is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of nitration chemistry in the late 19th and early 20th centuries. The nitration of aromatic compounds, including substituted acetophenones, was a well-established practice during this period.

Early methods for the synthesis of nitroacetophenones, such as the nitration of acetophenone itself, were developed to produce various isomers.[5] These foundational techniques laid the groundwork for the synthesis of more complex derivatives like 3-methoxy-4-nitroacetophenone. The synthesis of related compounds, such as m-nitroacetophenone, has been documented in established resources like Organic Syntheses, highlighting the historical importance of this class of compounds.[5]

The impetus for synthesizing compounds like 3-methoxy-4-nitroacetophenone likely arose from the desire to create novel chemical entities for use as intermediates in the burgeoning dye and pharmaceutical industries. The specific substitution pattern of this molecule offers unique reactivity that would have been of interest to chemists exploring new synthetic pathways.

Synthesis of 3-Methoxy-4-nitroacetophenone: Methodologies and Mechanisms

The primary route for the synthesis of 3-methoxy-4-nitroacetophenone is through the electrophilic nitration of 3-methoxyacetophenone. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.

Core Synthesis Pathway: Nitration of 3-Methoxyacetophenone

The synthesis involves the reaction of 3-methoxyacetophenone with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The directing effects of the substituents on the aromatic ring of 3-methoxyacetophenone are crucial in determining the position of nitration. The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. In this case, the strong activating effect of the methoxy group directs the incoming nitronium ion to the positions ortho and para to it. The position para to the methoxy group is blocked by the acetyl group, and one of the ortho positions is sterically hindered. Therefore, the primary product of the reaction is 3-methoxy-4-nitroacetophenone.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 3-methoxy-4-nitroacetophenone, based on established procedures for the nitration of acetophenone derivatives.[5][6]

Materials:

-

3-Methoxyacetophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Methanol or Ethanol (for recrystallization)

-

Distilled Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a measured amount of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to a temperature of 0-5 °C.

-

Slowly add 3-methoxyacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 3-methoxyacetophenone in sulfuric acid, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

The solid product, 3-methoxy-4-nitroacetophenone, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the pure 3-methoxy-4-nitroacetophenone.

-

Dry the purified product in a vacuum oven.

Self-Validating System:

-

Temperature Control: Maintaining a low temperature throughout the reaction is critical to prevent over-nitration and the formation of byproducts.

-

Slow Addition: The slow, dropwise addition of the nitrating agent ensures that the reaction is controlled and prevents a dangerous exothermic reaction.

-

Purification: Recrystallization is a crucial step to remove any isomeric impurities or unreacted starting material, ensuring the high purity of the final product.

Applications in Research and Industry

3-Methoxy-4-nitroacetophenone serves as a valuable intermediate in the synthesis of a variety of organic compounds.[1] Its utility stems from the reactivity of its functional groups, which can be selectively modified to build more complex molecular architectures.

Pharmaceutical Synthesis

While specific, high-profile drugs directly synthesized from 3-methoxy-4-nitroacetophenone are not widely publicized, its structural motifs are present in many biologically active molecules. Nitroacetophenones, in general, are important precursors in pharmaceutical manufacturing.[7][8][9][10][11] The nitro group can be readily reduced to an amine, a common functional group in many pharmaceuticals, and the ketone can be used in a variety of carbon-carbon bond-forming reactions.

The reduction of the nitro group in 3-methoxy-4-nitroacetophenone would yield 4-amino-3-methoxyacetophenone, a compound with a substitution pattern found in several classes of drugs. The amino group can then be further functionalized to introduce a wide range of substituents, allowing for the synthesis of a library of compounds for drug discovery programs.

Organic Synthesis

Beyond its potential in pharmaceutical applications, 3-methoxy-4-nitroacetophenone is a useful building block in general organic synthesis. It can be used in reactions such as:

-

Reductive Amination: The ketone can be converted to an amine through reductive amination.

-

Condensation Reactions: The acetyl group can participate in aldol and Claisen-Schmidt condensations to form larger molecules.[12]

-

Heterocyclic Synthesis: The functional groups on the molecule can be utilized to construct various heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science.

Conclusion

3-Methoxy-4-nitroacetophenone, a product of the rich history of aromatic chemistry, continues to be a relevant and valuable compound for the modern chemist. Its straightforward synthesis via electrophilic nitration and the versatile reactivity of its functional groups make it an important intermediate in the pursuit of novel pharmaceuticals and complex organic molecules. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering a foundation for researchers and developers working with this important chemical building block.

References

- 1. 3-Methoxy-4-nitroacetophenone | 22106-39-4 | FM67840 [biosynth.com]

- 2. 22106-39-4 Cas No. | 3'-Methoxy-4'-nitroacetophenone | Apollo [store.apolloscientific.co.uk]

- 3. 3-METHOXY-4-NITROACETOPHENONE | 22106-39-4 [chemicalbook.com]

- 4. 3-METHOXY-4-NITROACETOPHENONE(22106-39-4) 1H NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. is.muni.cz [is.muni.cz]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. jocpr.com [jocpr.com]

Solubility of 1-(3-Methoxy-4-nitrophenyl)ethanone in common solvents

An In-Depth Technical Guide to the Solubility of 1-(3-Methoxy-4-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 22106-39-4)[1][2]. As a key intermediate in the synthesis of diverse pharmaceutical compounds, a thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with predictive analysis based on data from structurally analogous compounds to offer a detailed solubility profile. Furthermore, it outlines a standardized experimental protocol for empirical determination and validation of this data in a laboratory setting.

Introduction to this compound

This compound is an aromatic ketone containing a nitro group and a methoxy group on the phenyl ring. Its molecular structure, featuring a combination of polar and non-polar moieties, dictates its physicochemical properties, including its solubility in various media. This compound and its isomers serve as versatile building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other heterocyclic systems with significant biological activity[3]. Accurate solubility data is a prerequisite for its effective use, impacting everything from reaction kinetics in solution-phase synthesis to the feasibility of crystallization for purification.

Compound Identification:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 3'-Methoxy-4'-nitroacetophenone |

| CAS Number | 22106-39-4[1] |

| Molecular Formula | C₉H₉NO₄[1] |

| Molecular Weight | 195.17 g/mol [1][4] |

Critical Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[5][6]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[6]

-

Ingestion: May be harmful if swallowed.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[8]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] The structure of this compound presents several functional groups that influence its solubility profile.

-

Polar Groups: The nitro group (-NO₂) is strongly polar and electron-withdrawing. The acetyl group (-C(O)CH₃) is also polar. These groups can participate in dipole-dipole interactions with polar solvents.

-

Hydrogen Bond Acceptors: The oxygen atoms in the nitro, methoxy, and acetyl groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents like water and alcohols.

-

Non-polar Moiety: The benzene ring is non-polar and hydrophobic. This region favors interactions with non-polar solvents through van der Waals forces.

The overall solubility in a given solvent is a balance between the contributions of these polar and non-polar regions. We can predict that the compound will be more soluble in polar organic solvents that can engage in dipole-dipole interactions and/or hydrogen bonding than in either highly non-polar solvents or water. Solubility in water is expected to be low because the hydrophobic benzene ring constitutes a significant portion of the molecule, outweighing the influence of the polar groups.[10]

Predicted Solubility Profile

Direct, quantitative solubility data for this compound is limited. However, by analyzing data from closely related isomers and analogues, a reliable predictive profile can be constructed. For instance, the structurally similar 1-(4-Methoxy-2-nitrophenyl)ethanone is reported to be soluble in polar aprotic solvents like acetone and chloroform, while being practically insoluble in water.[11] Studies on 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone show the highest mole fraction solubility in solvents like acetone and 1,4-dioxane, with lower solubility in alcohols and acetonitrile.[12]

Based on these principles and available data, the following solubility profile is predicted:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low / Insoluble | The large hydrophobic benzene ring counteracts the polarity of the functional groups.[10][11] |

| Methanol | Moderate | Capable of hydrogen bonding, but the non-polar character limits high solubility.[12] | |

| Ethanol | Moderate | Similar to methanol; solubility may decrease slightly as the alkyl chain length increases.[12] | |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions with the ketone and nitro groups.[11][12] |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole-dipole interactions.[11] | |

| N,N-Dimethylformamide (DMF) | High | A common polar aprotic solvent for nitroaromatic compounds.[11] | |

| Acetonitrile | Moderate to Low | Less polar than other aprotic solvents, resulting in lower solubility.[12] | |

| Chloroform (CHCl₃) | High | A polar organic solvent effective at dissolving moderately polar compounds.[11] | |

| Non-Polar | Toluene | Low | The compound's polarity is too high for significant solubility in aromatic hydrocarbons.[12] |

| Hexane / Heptane | Very Low / Insoluble | Mismatch in polarity; van der Waals forces are insufficient to overcome solute-solute interactions. |

Experimental Protocol for Solubility Determination

To validate the predicted profile, a systematic experimental approach is necessary. The following protocol outlines both a qualitative screening and a quantitative determination method. This workflow is based on established laboratory procedures for organic compounds.[13][14][15]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for systematic solubility testing.

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology

A. Qualitative Screening

-

Accurately weigh approximately 5 mg of this compound into a small glass test tube or vial.[13]

-

Add 0.5 mL of the selected solvent to the vial.

-

Cap the vial securely and vortex vigorously for 60 seconds.[14]

-

Allow the vial to stand for at least 3 minutes.

-

Visually inspect the mixture against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: The solution is cloudy, or some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid material appears unchanged.[14]

-

-

Record the observation and repeat the process for each solvent to be tested.

B. Quantitative Determination (Shake-Flask Method) This method is considered the gold standard for determining equilibrium solubility.[16]

-

Add an excess amount of the compound to a known volume of the solvent in a sealed vial (e.g., 20 mg in 5 mL). The presence of undissolved solid at the end is crucial.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to rest so that the excess solid can settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is best to centrifuge the sample and then filter it through a 0.45 µm filter.

-

Prepare a series of dilutions of the filtered supernatant with the same solvent.

-

Analyze the concentration of the compound in the diluted samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibrated standard curve.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Visualizing Molecular Interactions

The predicted solubility can be understood by visualizing the potential intermolecular forces between the solute and different solvent types.

Caption: Solute-solvent interaction map.

Conclusion

This compound is a moderately polar compound whose solubility is dictated by a balance of strong polar groups and a non-polar aromatic ring. It is predicted to have high solubility in polar aprotic solvents such as acetone, DMSO, and chloroform, moderate solubility in alcohols, and very low solubility in water and non-polar hydrocarbons. This guide provides both a theoretical foundation for understanding these properties and a robust experimental protocol for their empirical validation. This information is essential for chemists and pharmaceutical scientists working with this valuable synthetic intermediate.

References

- 1. molbase.com [molbase.com]

- 2. 22106-39-4|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-(4-Methoxy-3-nitrophenyl)ethanone | C9H9NO4 | CID 80470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. synerzine.com [synerzine.com]

- 9. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. www1.udel.edu [www1.udel.edu]

- 16. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-(3-Methoxy-4-nitrophenyl)ethanone in the Synthesis of Medicinally Relevant Heterocycles

Abstract